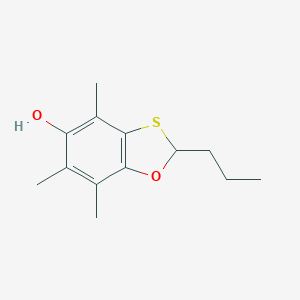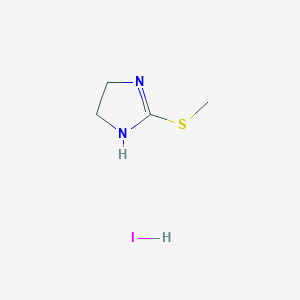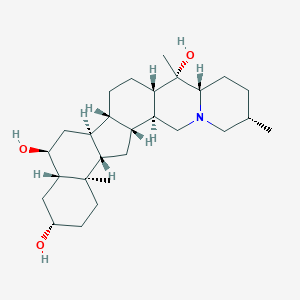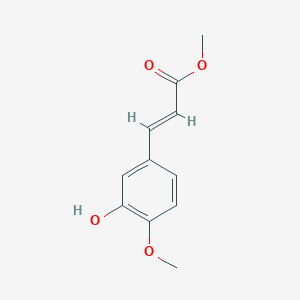![molecular formula C54H106O4 B017266 2-OCTYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE CAS No. 100258-46-6](/img/structure/B17266.png)
2-OCTYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octyldecyl 13-octadecanoyloxyoctadecanoate is a chemical compound known for its unique structural properties and potential applications in various fields. It is an ester formed from the reaction of octyldecanol and octadecanoic acid. This compound is often used in the formulation of cosmetics and personal care products due to its emollient properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyldecyl 13-octadecanoyloxyoctadecanoate typically involves the esterification reaction between octyldecanol and octadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of 2-Octyldecyl 13-octadecanoyloxyoctadecanoate is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency of the process, allowing for large-scale production. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Octyldecyl 13-octadecanoyloxyoctadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octyldecanol and octadecanoic acid.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octyldecanol and octadecanoic acid.
Oxidation: Oxidized derivatives of the ester.
Reduction: Alcohols and other reduced forms of the ester.
Aplicaciones Científicas De Investigación
2-Octyldecyl 13-octadecanoyloxyoctadecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cell membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Widely used in the formulation of cosmetics, personal care products, and lubricants.
Mecanismo De Acción
The mechanism of action of 2-Octyldecyl 13-octadecanoyloxyoctadecanoate involves its interaction with lipid membranes. Due to its lipophilic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in formulations that require enhanced skin penetration or moisturization.
Comparación Con Compuestos Similares
Similar Compounds
2-Octyldodecanol: Another ester with similar emollient properties.
Octyl Stearate: Used in cosmetics for its moisturizing effects.
Cetyl Palmitate: Known for its use in personal care products as an emollient.
Uniqueness
2-Octyldecyl 13-octadecanoyloxyoctadecanoate stands out due to its specific structural configuration, which provides unique emollient properties and makes it particularly effective in enhancing skin penetration and moisturization compared to other similar compounds.
Propiedades
Número CAS |
100258-46-6 |
|---|---|
Fórmula molecular |
C54H106O4 |
Peso molecular |
819.4 g/mol |
Nombre IUPAC |
2-octyldecyl 12-octadecanoyloxyoctadecanoate |
InChI |
InChI=1S/C54H106O4/c1-5-9-13-17-20-21-22-23-24-25-26-27-32-37-43-49-54(56)58-52(46-40-16-12-8-4)47-41-35-30-28-29-31-36-42-48-53(55)57-50-51(44-38-33-18-14-10-6-2)45-39-34-19-15-11-7-3/h51-52H,5-50H2,1-4H3 |
Clave InChI |
OJZAYYRZOXLCEY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


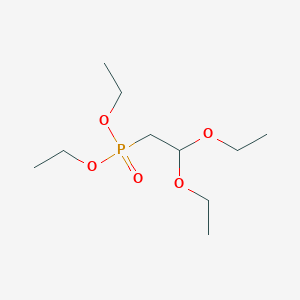
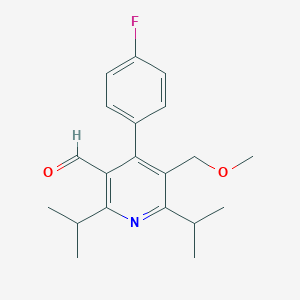



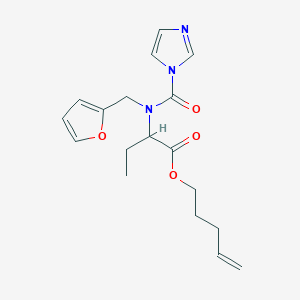
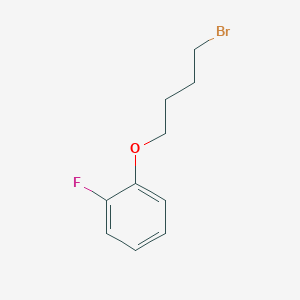
![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)

![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)
